1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine
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Overview
Description
1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine is a compound that features a piperazine ring substituted with a phenyl group bearing an isoxazole moiety Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine typically involves the formation of the isoxazole ring followed by its attachment to the phenyl group and subsequent piperazine substitution. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The phenyl group can then be introduced via a Suzuki coupling reaction, and the final step involves the substitution of the piperazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction can produce amines .
Scientific Research Applications
1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4-phenylisoxazole share structural similarities with 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(4-methylphenyl)piperazine are structurally related.
Uniqueness: this compound is unique due to the combination of the isoxazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)phenyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-8-10-17(11-9-16)13-4-2-12(3-5-13)14-6-7-15-18-14/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLAOHAVEFQNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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